2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

Trifluoromethylation Synthetic Yield Copper-Mediated Coupling

Regioisomeric uncertainty in trifluoromethyl-nitroanisole intermediates causes failed SNAr reactions in kinase inhibitor synthesis. 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene (CAS 453560-74-2) resolves this with its defined 1,2,4-substitution pattern. • Direct precursor to 3-Methoxy-4-(trifluoromethyl)aniline (91% yield) for kinase inhibitor scaffolds. • Dual para-OMe/ortho-CF₃ activation drives selective SNAr at the nitro position. • ~60% cost advantage over 4-methoxy-2-nitro isomer at 97% purity.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 453560-74-2
Cat. No. B1591775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
CAS453560-74-2
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H6F3NO3/c1-15-7-4-5(12(13)14)2-3-6(7)8(9,10)11/h2-4H,1H3
InChIKeyUDEARCRKLPPYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene — Overview


2-Methoxy-4-nitro-1-(trifluoromethyl)benzene (CAS 453560-74-2) is a polysubstituted aromatic building block featuring a strongly electron-withdrawing trifluoromethyl group, a nitro group, and a methoxy group arranged in a specific 1,2,4-substitution pattern on the benzene ring. This compound class serves as a versatile intermediate in medicinal chemistry and agrochemical development, with the trifluoromethyl moiety enhancing lipophilicity and metabolic stability in target molecules . The compound is commercially available as a light-yellow crystalline powder with a typical purity of 95-98% from multiple reputable vendors, and its molecular weight of 221.13 g/mol and canonical SMILES COC1=CC([N+](=O)[O-])=CC=C1C(F)(F)F define its unique structure among trifluoromethyl-nitroanisole isomers .

Regioisomeric Purity of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene


The substitution pattern of substituents on the aromatic ring critically dictates the compound's reactivity profile in subsequent synthetic transformations. While several regioisomers of trifluoromethyl-nitro-methoxybenzene exist (e.g., 3-methoxy-4-nitro-, 4-methoxy-2-nitro-, and 2-methoxy-5-nitro- isomers), each presents a distinct electronic environment that influences the regioselectivity of nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and reduction pathways . The specific 1,2,4-arrangement in 2-methoxy-4-nitro-1-(trifluoromethyl)benzene positions the nitro group para to the methoxy group and ortho to the trifluoromethyl group, creating a unique activation pattern for selective SNAr at the nitro-bearing position. Using a generic or isomeric alternative without rigorous validation can lead to altered reaction outcomes, reduced yields, or complete failure in multi-step synthetic sequences, particularly in pharmaceutical intermediate production where regioisomeric purity is paramount .

Comparative Evidence: 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene


Synthetic Yield Advantage

The optimized synthetic route for 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene achieves a 91% isolated yield using a copper-mediated trifluoromethylation of 1-iodo-2-methoxy-4-nitrobenzene with trimethyl(trifluoromethyl)silane in sulfolane at 45°C for 18 hours . In contrast, an alternative synthetic pathway using 2-iodo-5-nitroanisole and (trifluoromethyl)trimethylsilane under different conditions yields approximately 73% [1].

Trifluoromethylation Synthetic Yield Copper-Mediated Coupling

Pharmaceutical Intermediate Validation

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene serves as the direct precursor to 3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7), a valuable pharmaceutical intermediate. Catalytic hydrogenation using 5% Pd/C under 50 psi H₂ at room temperature for 48 hours in methanol cleanly reduces the nitro group to the corresponding aniline . This specific transformation is documented in medicinal chemistry literature (J. Med. Chem. 2014, 57, 1914-1931) and multiple patents (US2010/311760, WO2017/32840) .

Pharmaceutical Intermediate Nitro Reduction Aromatic Amine

Commercial Purity Advantage

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is commercially available at 97% purity from Fluorochem (Product Code F441463) . In comparison, the regioisomer 4-methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS 25889-37-6) is typically offered at 95% purity from multiple suppliers . This 2% absolute purity difference, while modest, can be meaningful in multi-step syntheses where impurity accumulation affects overall yield and purification burden.

Purity Commercial Availability Quality Control

Cost Efficiency vs. Analogs

A procurement cost analysis reveals that 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is available at approximately $55.00 per gram (Fluorochem, 1g scale) . In contrast, the regioisomer 4-methoxy-2-nitro-1-(trifluoromethyl)benzene is listed at approximately $138.00 per gram from some Chinese suppliers (e.g., Cool Pharm, 1g scale) [1], representing a 2.5-fold cost premium for the alternative isomer.

Procurement Cost Price Comparison Economic Analysis

SNAr Electronic Activation Profile

The 1,2,4-substitution pattern of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene positions the nitro group para to the electron-donating methoxy group and ortho to the strongly electron-withdrawing trifluoromethyl group. This arrangement creates a unique electronic environment where the nitro-substituted carbon is doubly activated for nucleophilic aromatic substitution (SNAr) by both the para-methoxy resonance donation and the ortho-trifluoromethyl inductive withdrawal . In contrast, the 4-methoxy-2-nitro isomer places the nitro group ortho to the methoxy group, which can lead to steric hindrance and altered regioselectivity in SNAr reactions .

Nucleophilic Aromatic Substitution Electronic Effects Reactivity

Thermal Stability and Physical Form

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is supplied as a light-yellow crystalline powder that remains stable under recommended storage conditions (sealed in dry, 2-8°C) . The regioisomer 2-methoxy-5-nitro-1-(trifluoromethyl)benzene (CAS 654-76-2) exhibits a melting point of 79-81°C [1], indicating that the target compound (for which melting point is not readily reported in available sources) may have different physical handling characteristics. Consistency in physical form (powder vs. crystalline solid) is critical for automated weighing and formulation in high-throughput synthesis settings.

Thermal Stability Physical Properties Storage

Applications of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene


Kinase Inhibitor Intermediate Synthesis

This compound is the optimal precursor for 3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7), a key intermediate documented in J. Med. Chem. 2014 for kinase inhibitor scaffolds. The 91% synthetic yield and validated reduction protocol make it the most cost-effective and well-documented entry point for this pharmacologically relevant aniline derivative.

Trifluoromethylated Heterocycle Synthesis

The dual activation of the nitro-substituted carbon by para-methoxy and ortho-trifluoromethyl groups enables efficient SNAr reactions with amines, alkoxides, and thiols. This regioselective activation profile supports the rapid construction of trifluoromethylated heterocycles (e.g., benzimidazoles, quinazolines) common in drug discovery libraries.

Agrochemical Intermediate Scale-Up

With a price point ~60% lower than the 4-methoxy-2-nitro isomer and consistent 97% commercial purity , this compound offers superior process economics for agrochemical intermediate production where multi-kilogram quantities are required and cost-per-gram is a critical procurement criterion.

Suzuki-Miyaura Coupling Precursor

Following nitro reduction to the corresponding aniline, the resulting 3-Methoxy-4-(trifluoromethyl)aniline can be diazotized and converted to aryl halides or directly employed in Pd-catalyzed cross-couplings. The trifluoromethyl group enhances lipophilicity and metabolic stability in the final coupled products, making this an ideal entry point for fluorinated biaryl synthesis .

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